molecular formula C10H12F3NO B7861575 1-(4-Methoxy-3-(trifluoromethyl)phenyl)-N-methylmethanamine

1-(4-Methoxy-3-(trifluoromethyl)phenyl)-N-methylmethanamine

Cat. No.: B7861575
M. Wt: 219.20 g/mol
InChI Key: SXKMCOKFXXSRTO-UHFFFAOYSA-N
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Description

1-(4-Methoxy-3-(trifluoromethyl)phenyl)-N-methylmethanamine is a substituted phenylmethanamine derivative characterized by a methoxy group at the para position (C4) and a trifluoromethyl (-CF₃) group at the meta position (C3) on the aromatic ring.

Properties

IUPAC Name

1-[4-methoxy-3-(trifluoromethyl)phenyl]-N-methylmethanamine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12F3NO/c1-14-6-7-3-4-9(15-2)8(5-7)10(11,12)13/h3-5,14H,6H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SXKMCOKFXXSRTO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNCC1=CC(=C(C=C1)OC)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12F3NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

219.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Reaction Mechanism and Conditions

The aldehyde group of 4-methoxy-3-(trifluoromethyl)benzaldehyde reacts with methylamine to form a Schiff base, which is subsequently reduced to the secondary amine. Sodium cyanoborohydride (NaBH3CN) in methanol under mildly acidic conditions (pH 4–6) is commonly employed for this step. Alternative reducing agents, such as hydrogen gas in the presence of palladium on carbon (Pd/C), have also been explored, though they require higher pressures and longer reaction times.

Optimization Strategies

  • Solvent Selection : Methanol and ethanol are preferred due to their ability to dissolve both polar and non-polar reactants. Dimethyl sulfoxide (DMSO) has shown utility in enhancing reaction rates when used as a co-solvent.

  • Catalyst Efficiency : NaBH3CN outperforms other borohydrides in selectivity, minimizing over-reduction byproducts.

  • Temperature Control : Reactions conducted at 50–60°C achieve >80% conversion within 6–8 hours, whereas room-temperature conditions extend the timeline to 24 hours.

Nucleophilic Substitution: Alternative Route

Nucleophilic substitution offers a complementary pathway, particularly when starting from halogenated precursors. This method involves the reaction of 4-methoxy-3-(trifluoromethyl)benzyl chloride with methylamine under basic conditions.

Reaction Parameters

  • Base Selection : Potassium hydroxide (KOH) or sodium hydroxide (NaOH) in DMSO facilitates deprotonation of methylamine, enhancing its nucleophilicity.

  • Temperature and Duration : Heating to 80–110°C for 12–18 hours ensures complete substitution, with yields correlating strongly with the purity of the benzyl chloride intermediate.

Limitations

The electron-withdrawing trifluoromethyl group deactivates the benzene ring, necessitating harsh conditions and leading to potential side reactions, such as elimination or polymerization.

Industrial-Scale Production Methods

Industrial synthesis prioritizes scalability and cost-effectiveness, often employing continuous flow reactors to optimize reductive amination.

Continuous Flow Systems

  • Residence Time : Reduced to 30–60 minutes through precise temperature and pressure control.

  • Catalyst Recycling : Palladium-based catalysts immobilized on silica supports enable reuse across multiple batches, lowering production costs.

Quality Control

  • In-Line Analytics : High-performance liquid chromatography (HPLC) monitors reaction progress, ensuring >99% purity in the final product.

  • By-Product Management : Distillation and recrystallization remove residual aldehydes and oligomers.

Reaction Optimization and Catalytic Innovations

Solvent Effects

SolventDielectric ConstantReaction Rate (k, h⁻¹)Yield (%)
Methanol32.70.1582
DMSO46.70.2288
Ethanol24.30.1278

Polar aprotic solvents like DMSO accelerate imine formation by stabilizing charged intermediates.

Catalyst Screening

  • NaBH3CN : Yield = 85%, Purity = 97%

  • H₂/Pd-C : Yield = 78%, Purity = 93%

  • Polymer-Supported BH₃ : Yield = 80%, Purity = 95%

NaBH3CN remains optimal for small-scale synthesis, while polymer-supported reagents gain traction in industrial settings for easier separation.

Comparative Analysis of Methodologies

ParameterReductive AminationNucleophilic Substitution
Yield (%)82–8870–75
Reaction Time (h)6–812–18
ScalabilityHighModerate
By-ProductsMinimalSignificant

Reductive amination surpasses nucleophilic substitution in efficiency and scalability, though the latter remains valuable for accessing halogen-rich intermediates .

Chemical Reactions Analysis

Types of Reactions

1-(4-Methoxy-3-(trifluoromethyl)phenyl)-N-methylmethanamine undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to yield reduced derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the methoxy or trifluoromethyl groups are replaced by other substituents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.

    Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents.

    Substitution: Nucleophiles such as halides, amines, and thiols under appropriate conditions.

Major Products Formed

    Oxidation: Corresponding oxidized products such as carboxylic acids or ketones.

    Reduction: Reduced derivatives such as alcohols or amines.

    Substitution: Substituted derivatives with different functional groups replacing the methoxy or trifluoromethyl groups.

Scientific Research Applications

Chemistry

  • Building Block for Organic Synthesis : The compound serves as a versatile building block in organic synthesis, facilitating the creation of more complex molecules. Its unique functional groups allow for various chemical transformations, including oxidation, reduction, and substitution reactions.

Biology

  • Biological Activity Investigations : Research has indicated that this compound interacts with specific enzymes and receptors, making it a candidate for studying biological pathways. Its potential interactions could lead to insights into enzyme inhibition and receptor modulation.
  • Pharmacological Studies : The compound has been explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects. These properties make it a subject of interest in pharmacological research aimed at developing new treatments.

Medicine

  • Therapeutic Potential : There are ongoing investigations into the compound's efficacy in treating conditions such as gastrointestinal disorders and pain management. Its action on specific receptors suggests it may play a role in developing drugs targeting such ailments .
  • Gastrointestinal Applications : Recent studies have highlighted its potential in treating ulcers and infections caused by Helicobacter pylori, showcasing its therapeutic promise in gastrointestinal health .

Case Study 1: Anti-Ulcer Activity

A study investigated the compound's ability to inhibit proton pumps and its effectiveness against H. pylori. Results demonstrated significant anti-ulcer activity, suggesting that derivatives of this compound could be developed into effective treatments for gastrointestinal disorders .

Case Study 2: Enzyme Interaction

Another research focused on the interaction of this compound with specific enzymes involved in metabolic pathways. The findings indicated that it could modulate enzyme activity, providing insights into its potential use as a therapeutic agent in metabolic diseases .

Mechanism of Action

The mechanism of action of 1-(4-Methoxy-3-(trifluoromethyl)phenyl)-N-methylmethanamine involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact mechanism depends on the specific application and context in which the compound is used.

Comparison with Similar Compounds

1-(4-Methoxyphenyl)-N-methylmethanamine (CAS 19293-62-0)

  • Structure : Lacks the 3-trifluoromethyl group.
  • This may lower oxidative metabolism resistance compared to the target compound .
  • Applications : Used in synthetic intermediates for antidepressants or serotonin receptor modulators .

1-(3-Fluoro-5-(trifluoromethyl)phenyl)-N-methylmethanamine (CymitQuimica Ref: 10-F986211)

  • Structure : Features -F at C3 and -CF₃ at C5 instead of -OCH₃ and -CF₃ at C4 and C3.
  • Applications : Likely explored in fluorinated drug candidates for improved bioavailability .

1-[3-Chloro-4-(trifluoromethoxy)phenyl]methanamine (CAS 54Z)

  • Structure : Replaces -OCH₃ with -O-CF₃ and adds -Cl at C3.
  • Impact: The trifluoromethoxy group (-OCF₃) is more electron-withdrawing than -OCH₃, which may reduce basicity and solubility.

Functional Group Variations

N-(4-Methoxybenzyl)-1-(3-nitrophenyl)methanamine (CAS 186129-17-9)

  • Structure: Incorporates a nitro (-NO₂) group, a strong electron-withdrawing substituent.
  • Impact : The nitro group enhances electrophilicity but may confer photolability or mutagenic risks, limiting therapeutic use .

1-(4-Chloro-3-(trifluoromethyl)phenyl)-2,5-dimethyl-1H-pyrrole (CAS 956199-27-2)

  • Structure : Replaces the methanamine group with a pyrrole ring.

Data Table: Key Comparative Properties

Compound Name Molecular Formula Substituents (Position) Molecular Weight (g/mol) Key Properties/Applications Evidence ID
1-(4-Methoxy-3-(trifluoromethyl)phenyl)-N-methylmethanamine C₁₀H₁₂F₃NO -OCH₃ (C4), -CF₃ (C3) 235.21 High lipophilicity (estimated logP ~2.5)
1-(4-Methoxyphenyl)-N-methylmethanamine C₉H₁₃NO -OCH₃ (C4) 151.21 Intermediate for CNS agents
1-(3-Fluoro-5-(trifluoromethyl)phenyl)-N-methylmethanamine C₉H₉F₄N -F (C3), -CF₃ (C5) 219.17 Enhanced BBB penetration
1-[3-Chloro-4-(trifluoromethoxy)phenyl]methanamine C₈H₇ClF₃NO -Cl (C3), -OCF₃ (C4) 249.60 Potential hepatotoxicity
N-(4-Methoxybenzyl)-1-(3-nitrophenyl)methanamine C₁₅H₁₆N₂O₃ -NO₂ (C3), -OCH₃ (C4) 280.30 Electrophilic intermediate

Research Findings and Implications

  • Synthetic Routes : describes a mesylation reaction for a related imidazopyridine derivative, suggesting similar steps (e.g., THF solvent, methanesulfonyl chloride) could apply to the target compound’s synthesis .
  • Pharmacological Insights : The trifluoromethyl group in ’s compound is associated with prolonged half-life in vivo, a trait likely shared by the target compound .
  • Safety Considerations : Chlorinated analogs () highlight the need for rigorous toxicity screening when introducing halogens .

Biological Activity

1-(4-Methoxy-3-(trifluoromethyl)phenyl)-N-methylmethanamine is an organic compound belonging to the phenylmethanamine class, notable for its unique structural features, including a methoxy group and a trifluoromethyl group. This compound has garnered attention in scientific research due to its potential biological activities, including interactions with various biological targets and pathways.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

  • IUPAC Name : 1-[4-methoxy-3-(trifluoromethyl)phenyl]-N-methylmethanamine
  • Molecular Formula : C10H12F3N O
  • Molecular Weight : 223.21 g/mol

The structural formula highlights the presence of functional groups that are crucial for its biological activity.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, including receptors and enzymes. The mechanism of action involves the modulation of these targets, which can lead to various physiological effects. For instance, it may influence neurotransmitter systems or exhibit anti-inflammatory properties through enzyme inhibition or receptor antagonism .

Biological Activity and Research Findings

Research has explored the biological activities of this compound across different domains:

2. Antimicrobial Properties

There is evidence suggesting that compounds with similar structures can exhibit antimicrobial properties. The presence of the trifluoromethyl group may enhance lipophilicity, facilitating membrane penetration and increasing antimicrobial efficacy .

3. Neuropharmacological Effects

Given its structural similarity to known psychoactive compounds, there is potential for neuropharmacological activity. Preliminary studies suggest that such compounds may interact with neurotransmitter receptors, which warrants further investigation into their effects on mood and cognition .

Case Studies and Experimental Data

A review of available literature reveals several experimental studies focusing on related compounds:

Study Focus Findings
Flynn et al. (2023)Anticancer ActivityIdentified significant growth inhibition in cancer cell lines with similar structural motifs; IC50 values ranged from 16 to 24 nM for effective derivatives.
Research on Trifluoromethyl CompoundsAntimicrobial ActivityCompounds demonstrated potent activity against various bacterial strains; structure-activity relationship highlighted importance of trifluoromethyl substitution .
Neuropharmacology StudiesReceptor InteractionIndicated potential binding affinity to serotonin and dopamine receptors, suggesting possible antidepressant-like effects .

Q & A

Q. What are the key physicochemical properties of 1-(4-Methoxy-3-(trifluoromethyl)phenyl)-N-methylmethanamine relevant to experimental design?

Methodological Answer: The compound’s properties are influenced by its trifluoromethyl (-CF₃) and methoxy (-OCH₃) substituents. The -CF₃ group enhances lipophilicity and metabolic stability, while the -OCH₃ group contributes to electron-donating effects, altering reactivity in electrophilic substitutions. Key properties include:

  • Molecular weight : Calculated as 249.24 g/mol (C₁₀H₁₂F₃NO).
  • Solubility : Likely low in water due to aromatic and alkyl groups; better in polar aprotic solvents (e.g., DMSO).
  • pKa : Estimated ~9.5–10.5 (typical for aliphatic amines).

Analytical techniques for characterization:

  • NMR : ¹H and ¹³C NMR confirm substituent positions (e.g., methoxy singlet at δ ~3.8 ppm, -CF₃ absence of splitting).
  • HPLC : Purity assessment (>98% recommended for biological assays) .

Q. What synthetic routes are commonly employed for the preparation of this compound, and what are their respective yields and purity outcomes?

Methodological Answer: Two primary routes are documented:

Method Starting Materials Conditions Yield Purity Reference
Reductive Amination 4-Methoxy-3-(trifluoromethyl)benzaldehyde + MethylamineH₂ (1 atm), Pd/C, MeOH, RT, 12h68–75%>95% (HPLC)
Nucleophilic Substitution 4-Methoxy-3-(trifluoromethyl)benzyl chloride + MethylamineDCM, K₂CO₃, reflux, 24h55–60%90–95%

Q. Optimization Tips :

  • Use excess methylamine in reductive amination to drive reaction completion.
  • Purify via flash chromatography (silica gel, ethyl acetate/hexane gradient) .

Q. Which analytical techniques are most effective for characterizing and confirming the structure of this compound?

Methodological Answer:

  • NMR Spectroscopy :
    • ¹H NMR: Methoxy singlet (δ 3.8–3.9 ppm), benzylic CH₂ (δ 3.5–3.7 ppm), and N-CH₃ (δ 2.2–2.4 ppm).
    • ¹⁹F NMR: Single peak for -CF₃ (δ -60 to -65 ppm).
  • Mass Spectrometry (HRMS) : Confirm molecular ion [M+H]⁺ at m/z 250.1.
  • FT-IR : N-H stretch (3300–3500 cm⁻¹) and C-F vibrations (1100–1200 cm⁻¹).
  • X-ray Crystallography (if crystalline): Resolves stereoelectronic effects of -CF₃ .

Advanced Questions

Q. How do the trifluoromethyl and methoxy substituents influence the compound’s reactivity and interaction with biological targets?

Methodological Answer:

  • -CF₃ Effects :
    • Lipophilicity : Increases logP by ~1.0 unit, enhancing membrane permeability.
    • Metabolic Stability : Resists oxidative degradation (C-F bond strength).
  • -OCH₃ Effects :
    • Electron Donation : Activates the aromatic ring for electrophilic substitution.
    • Hydrogen Bonding : May interact with serine or tyrosine residues in enzymes.

Case Study : In enzyme inhibition assays, analogs with -CF₃ show 3–5× higher IC₅₀ values compared to non-fluorinated derivatives due to enhanced target binding .

Q. What strategies can resolve contradictions in reported biological activity data for this compound?

Methodological Answer:

  • Dose-Response Curves : Confirm activity across multiple concentrations (e.g., 1 nM–100 µM).
  • Assay Validation : Use positive controls (e.g., known inhibitors) to rule out false negatives.
  • Structural Confirmation : Re-synthesize the compound and verify purity (>98%) to exclude impurities as confounding factors.
  • Meta-Analysis : Compare datasets across studies using standardized protocols (e.g., NIH Assay Guidance Manual) .

Example : Discrepancies in IC₅₀ values (e.g., 10 µM vs. 50 µM) may arise from differences in cell lines or assay conditions. Replicate under controlled parameters .

Q. What in silico modeling approaches are suitable for predicting the pharmacokinetic and pharmacodynamic properties of this compound?

Methodological Answer:

  • Molecular Dynamics (MD) : Simulate binding to targets (e.g., GPCRs) using software like GROMACS.
  • QSAR Modeling : Relate structural descriptors (e.g., logP, polar surface area) to ADME properties.
  • Docking Studies (AutoDock Vina) : Predict binding affinities to enzymes (e.g., cytochrome P450 isoforms).

Q. Predicted Outcomes :

  • Bioavailability : ~50% (moderate due to -CF₃ lipophilicity).
  • Half-life : ~4–6 hours (phase I metabolism via CYP3A4) .

Q. Limitations and Future Directions

  • Data Gaps : Limited in vivo toxicity and long-term stability studies.
  • Opportunities : Explore derivatives with varied substituents (e.g., -OCF₃ instead of -CF₃) to optimize selectivity .

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